molecular formula C18H23N5O3S B2440124 N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide CAS No. 2034263-99-3

N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2440124
CAS No.: 2034263-99-3
M. Wt: 389.47
InChI Key: QMPIBMDLUKGTHU-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a synthetic organic compound of significant interest in the field of medicinal chemistry. This compound is characterized by its unique structural motif that includes an imidazo[1,2-b]pyrazolyl group and a sulfamoylphenyl moiety, making it a candidate for various biological applications.

Mechanism of Action

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multi-step procedures. One common approach begins with the preparation of the imidazo[1,2-b]pyrazole core, followed by its functionalization with a sulfamoyl group. The final step includes the coupling of the intermediate with a propionamide derivative under controlled reaction conditions, such as temperature regulation and the use of appropriate catalysts to optimize yield.

Industrial production methods: Industrial synthesis involves scaling up laboratory procedures with adjustments to ensure cost-effectiveness, efficiency, and safety. Continuous flow reactors and automation might be employed to streamline the production process, ensuring consistency and high purity of the final product.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: This compound can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

  • Reduction: Reduction reactions might target the sulfamoyl group, potentially converting it to an amine under strong reducing conditions.

  • Substitution: Nucleophilic substitution reactions are feasible, especially at positions adjacent to the imidazo[1,2-b]pyrazole ring.

Common reagents and conditions used in these reactions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: Reagents such as lithium aluminium hydride (LAH) or hydrogen gas with a palladium catalyst.

  • Substitution: Common nucleophiles or electrophiles, depending on the specific substitution reaction being targeted.

Major products formed from these reactions: Sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway.

Scientific Research Applications

N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is utilized in several research domains:

Chemistry: Its unique structure makes it a subject of interest for developing novel synthetic methodologies and studying reaction mechanisms.

Biology: The compound's bioactivity, particularly its potential as an enzyme inhibitor or receptor modulator, is explored in cellular and molecular biology studies.

Medicine: Investigations into its pharmacological properties suggest potential therapeutic applications, such as anti-inflammatory or anticancer activity, driven by its interactions with specific biological targets.

Industry: The compound might be used as a precursor or intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

  • N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfonamide

  • 3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoic acid

  • Propionamide derivatives with other heterocyclic groups

Properties

IUPAC Name

N-[3-methyl-4-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-4-17(24)20-15-5-6-16(13(2)11-15)27(25,26)19-7-8-22-9-10-23-18(22)12-14(3)21-23/h5-6,9-12,19H,4,7-8H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPIBMDLUKGTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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